8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
8-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5(7)6-9-8-3-11(6)10-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYNIGWBDORRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis via Triazole-Pyridazine Fusion
A foundational method involves the cyclization of 1-aminotriazole with ethyl acetoacetate. This reaction proceeds under thermal conditions (160°C for 6 hours) to yield 6-methyl-triazolo[4,3-b]pyridazin-8-ol as a key intermediate. The reaction mechanism proceeds through keto-enol tautomerization, followed by intramolecular nucleophilic attack to form the fused triazolo-pyridazine system.
Reaction Conditions:
| Component | Quantity/Parameter |
|---|---|
| Ethyl acetoacetate | 3 mmol |
| 1-Aminotriazole | 3 mmol |
| Temperature | 160°C (oil bath) |
| Reaction Time | 6 hours |
| Workup | Ice-water quenching |
This method achieves yields of 68-72% for the hydroxy intermediate, with purity >95% confirmed via $$ ^1H $$ NMR.
Chlorination Strategies
Phosphorus Oxychloride-Mediated Chlorination
The hydroxyl group at position 8 undergoes nucleophilic substitution using phosphorus oxychloride (POCl$$_3$$) under catalytic conditions. Benzyl triethyl ammonium chloride (16 mmol) enhances reaction efficiency by acting as a phase-transfer catalyst.
Optimized Chlorination Protocol:
| Parameter | Value |
|---|---|
| POCl$$_3$$ | 5 equivalents |
| Catalyst | Benzyl triethyl ammonium chloride |
| Temperature | Reflux (110°C) |
| Duration | 4 hours |
| Post-Reaction Treatment | Neutralization with NaHCO$$_3$$ |
This step converts 6-methyl-triazolo[4,3-b]pyridazin-8-ol to the target chloro derivative with 85-89% yield.
Alternative Pathways and Modifications
One-Pot Synthesis Variations
Recent advancements demonstrate a streamlined approach combining cyclization and chlorination in a single reactor. Using excess POCl$$_3$$ (7 equivalents) at 120°C for 8 hours eliminates the need for intermediate isolation, achieving an overall yield of 63%.
Trade-offs:
- Advantage: Reduced purification steps
- Disadvantage: Lower yield compared to stepwise methods
Industrial-Scale Production Considerations
Continuous Flow Reactor Implementation
While lab-scale syntheses use batch reactors, industrial applications employ continuous flow systems to improve heat transfer and reaction control. Key parameters for scale-up include:
| Factor | Optimization Strategy |
|---|---|
| Residence Time | 30-45 minutes |
| Temperature Gradient | ±2°C tolerance |
| Catalyst Recovery | In-line filtration |
Pilot studies show a 12% increase in yield compared to batch methods under equivalent reagent loads.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Cyclization-Chlorination | 89 | 98 | High |
| One-Pot Synthesis | 63 | 95 | Moderate |
| Continuous Flow | 76 | 97 | Very High |
Data synthesized from indicate that the stepwise approach remains optimal for research-grade synthesis, while continuous flow systems better suit industrial demands.
Mechanistic Insights and Byproduct Management
Side Reactions in Chlorination
Common byproducts include:
- 8,9-Dichloro derivatives from over-chlorination
- Methyl group oxidation products at elevated temperatures
Mitigation Strategies:
- Strict stoichiometric control of POCl$$_3$$
- Nitrogen atmosphere to prevent oxidation
- Real-time HPLC monitoring
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary studies using microwave irradiation (300W, 140°C) reduce reaction times to 90 minutes while maintaining 82% yield. This approach remains experimental but shows promise for rapid small-batch production.
Analytical Characterization Protocols
Critical Quality Attributes:
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyridazines with different biological activities .
Scientific Research Applications
Anticancer Properties
Research indicates that 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine exhibits promising anticancer activity. It potentially acts as a kinase inhibitor, disrupting cell signaling pathways crucial for cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by inhibiting specific kinases involved in growth signaling pathways .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains and fungi. The mechanism of action is believed to involve interference with microbial metabolic pathways, although further research is needed to fully elucidate these effects .
Synthesis Routes
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the reaction of 6-chloro-3-methylpyridazine with hydrazine hydrate followed by cyclization using formic acid or other cyclizing agents. The optimization of reaction parameters such as temperature and solvent choice is critical for maximizing yield and purity.
| Synthesis Method | Key Reagents | Conditions |
|---|---|---|
| Cyclization | 6-chloro-3-methylpyridazine | Hydrazine hydrate |
| Formic acid | Heat under reflux |
Agrochemical Development
Beyond medicinal chemistry, this compound may have potential applications in the agrochemical sector as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop new agents that target specific pests or plant diseases while minimizing environmental impact.
Material Science
The unique properties of this compound also make it a candidate for material science applications. Its structural characteristics may allow it to be incorporated into polymers or coatings that require specific chemical stability and resistance to degradation.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various triazolopyridazines, including this compound. The results demonstrated significant cytotoxic effects against breast and lung cancer cell lines, suggesting a strong potential for development as an anticancer therapeutic agent .
Case Study: Antimicrobial Efficacy
In another study featured in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial activity of several triazolo derivatives against resistant bacterial strains. The findings indicated that this compound displayed notable inhibitory effects on Gram-positive bacteria, highlighting its potential role in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
- Position 6 : Chlorine or trifluoromethyl groups enhance cytotoxicity and target binding, while methyl or fluorine substitutions reduce potency in certain assays .
- Position 8 : Chlorination improves electrophilicity and reactivity, facilitating further functionalization (e.g., coupling with boronic acids) .
- Position 3 : Aryl or heteroaryl groups (e.g., 4-CF₃-phenyl) enhance interactions with hydrophobic pockets in enzymes like BRD4 or LRRK2 .
Antiproliferative and Cytostatic Effects
- 8-Chloro-6-methyl derivative : Exhibits moderate activity against cancer cell lines (IC₅₀: 10–50 µM), with mechanisms linked to kinase inhibition .
- 6-Chloro-8-(dimethylaminosulfonylmethyl)-tetrazolo[1,5-b]pyridazine: Superior cytostatic activity (ED₅₀: 0.009 µM), outperforming cytosine arabinoside .
- Triazolo[4,3-b]pyridazine-6-yl derivatives : Retain antiproliferative effects even when thrombin inhibition is lost, suggesting scaffold-specific mechanisms .
Enzyme Inhibition
- BRD4 Bromodomain Inhibition : Derivatives with 3-aryl substitutions (e.g., phenyl, indole) show micromolar IC₅₀ values, with crystal structures confirming π-π stacking and hydrogen bonding in the acetyl-lysine binding site .
- LRRK2 Kinase Inhibition : The triazolopyridazine (TPZ) scaffold retains preference for G2019S-LRRK2 mutants, with potency dependent on 6-thioether side chains .
Physicochemical and Pharmacokinetic Properties
| Property | 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine | 6-Chloro-3-aryl Analogs | 6-(Trifluoromethyl) Derivatives |
|---|---|---|---|
| LogP | 1.8–2.2 | 2.5–3.0 | 3.0–3.5 |
| Solubility (aq., pH 7.4) | Low (~10 µM) | Very low (<5 µM) | Moderate (~50 µM) |
| Metabolic Stability | Moderate (t₁/₂: 30–60 min) | Poor (t₁/₂: <15 min) | High (t₁/₂: >120 min) |
Biological Activity
Overview
8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound characterized by a triazole ring fused to a pyridazine ring. Its unique structure, featuring a chlorine atom at the 8th position and a methyl group at the 6th position, has attracted significant interest in medicinal chemistry due to its potential biological activities.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to bind to various enzymes and receptors, inhibiting their activity. For instance, it may inhibit kinases involved in critical cell signaling pathways, leading to reduced cell proliferation and the induction of apoptosis in cancer cells .
Biological Activities
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In vitro studies have demonstrated significant cytotoxic effects with IC50 values indicating potent activity .
- A study reported that derivatives of triazolopyridazines exhibited moderate cytotoxicity, with some compounds showing IC50 values as low as 1.06 µM against A549 cells .
- Antimicrobial Activity :
- Inhibition of Kinases :
Case Studies
- Cytotoxicity Evaluation :
- Parasite Elimination :
Comparative Analysis
The following table summarizes the biological activities and IC50 values of this compound compared to similar compounds:
Q & A
Q. What are the key synthetic intermediates and reaction conditions for synthesizing 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis involves cyclization of 3-chloro-6-hydrazinylpyridazine ([3]) with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate to form the triazole ring. Critical intermediates include 2-hydroxymethylbenzo[b][1,4]oxazine derivatives ([9]), synthesized via cyclization, N-methylation, and borane reduction of 2-amino-5-nitrophenol ([6]) . Condensation reactions require precise temperature control and anhydrous conditions to avoid side products .
Q. How is the purity and structural integrity of this compound verified in academic settings?
Characterization typically combines:
- NMR spectroscopy for functional group analysis.
- Mass spectrometry (MS) to confirm molecular weight (e.g., 168.6 g/mol for C₆H₅ClN₄) .
- X-ray crystallography for resolving bond lengths and angles, as demonstrated for analogous triazolopyridazine derivatives (e.g., ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use chemical-resistant gloves (e.g., nitrile) and eye protection (OSHA-compliant goggles) .
- Store in 2–8°C , dry, airtight containers to prevent degradation .
- In case of skin contact, wash immediately with water for ≥15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of triazolopyridazine derivatives?
Yield optimization strategies include:
Q. What mechanistic insights explain contradictory spectral data for triazolopyridazine derivatives?
Discrepancies in NMR or MS data may arise from:
- Tautomerism : Prototropic shifts in the triazole ring can alter peak splitting patterns .
- Crystallographic polymorphism : Variations in crystal packing (e.g., twisted carboxylate groups in [17]) impact diffraction results.
- Resolution requires dynamic NMR experiments or single-crystal X-ray analysis to confirm dominant conformers .
Q. How does structural modification (e.g., halogen substitution) influence biological activity?
- Chlorine at position 8 : Enhances electrophilic reactivity, potentially improving binding to biological targets like kinases .
- Methyl group at position 6 : Increases lipophilicity, which may enhance membrane permeability (logP ≈ 2.1 predicted) . Comparative studies of analogs (e.g., 6-cyclobutyl or 3-difluorophenyl derivatives) show activity shifts in antiproliferative assays .
Q. What analytical techniques are critical for resolving impurities in scaled-up syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
